molecular formula C9H16N2O2 B1474527 Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone CAS No. 1701541-89-0

Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone

Cat. No.: B1474527
CAS No.: 1701541-89-0
M. Wt: 184.24 g/mol
InChI Key: ZBUSIORNKAPUEV-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . This interaction is crucial as it influences the levels of 2-AG, a key endogenous agonist of cannabinoid receptors CB1 and CB2.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in rodent brain cells, the compound time- and dose-dependently binds to MAGL, leading to elevated levels of 2-AG and subsequent CB1 receptor occupancy . This interaction can modulate neurotransmitter release and affect mood, appetite, pain, and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition results in increased levels of 2-AG, which then activates cannabinoid receptors CB1 and CB2, leading to various physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions but may degrade over time, affecting its long-term efficacy . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, particularly in modulating pain and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound provides significant enzyme occupancy and therapeutic effects without adverse effects . At higher doses, it can induce hippocampal synaptic depression, alter sleep onset, and decrease electroencephalogram gamma power . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It primarily affects the degradation pathway of 2-AG by inhibiting MAGL . This inhibition leads to increased levels of 2-AG, which can then be metabolized through alternative pathways, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, which determine its localization and accumulation in specific tissues . Understanding these properties is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its interaction with target biomolecules and subsequent physiological effects.

Properties

IUPAC Name

azetidin-3-yl-(3-methoxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-13-8-2-3-11(6-8)9(12)7-4-10-5-7/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUSIORNKAPUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.